molecular formula C10H8BrF3O B1313101 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 95728-57-7

2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No. B1313101
CAS RN: 95728-57-7
M. Wt: 281.07 g/mol
InChI Key: NFXCMWCJLDRJIM-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one , also known by its IUPAC name 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one , is a chemical compound with the molecular formula C~9~H~6~BrF~3~O . It falls under the category of aromatic hydrocarbons and is commonly used as a reagent in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves bromination of the corresponding acetophenone derivative. Specific synthetic routes and conditions may vary, but the introduction of the bromine atom at the alpha position of the trifluoromethylphenyl group is a key step .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and condensations. Its reactivity is influenced by the presence of the bromine atom and the trifluoromethyl group. Further studies are needed to explore specific reaction pathways and applications .

Mechanism of Action

Target of Action

It is known that this compound is used as a reagent in suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation in this reaction.

Mode of Action

In the context of Suzuki–Miyaura coupling, 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one likely acts as an electrophile. The bromine atom attached to the carbon in the compound’s structure makes it susceptible to oxidative addition, a key step in the coupling process . This involves the donation of electrons from palladium to form a new Pd-C bond .

Biochemical Pathways

In the context of organic synthesis, it is involved in the suzuki–miyaura coupling pathway . This pathway enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds.

Result of Action

The primary result of the action of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is the formation of new organic compounds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, agrochemicals, and materials science.

properties

IUPAC Name

2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-2-4-8(5-3-7)10(12,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXCMWCJLDRJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439714
Record name 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one

CAS RN

95728-57-7
Record name 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one
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Synthesis routes and methods I

Procedure details

Add p-trifluoromethylpropiophenone (75 g, 360 mmol, 1.0 equiv) to acetic acid (375 mL). Add bromine (18.1 mL, 352 mmol, 0.98 equiv) in acetic acid (375 mL) in a drop-wise fashion over 45 minutes. After completion of the addition, warm the mixture to an internal temperature of 40° C., and stir for 90 minutes. Remove the volatile components under reduced pressure, and dissolve the residue in Et2O (300 mL). Treat with a saturated sodium bicarbonate aqueous solution (4×200 mL) being cautious of vigorous gas evolution. Separate the organic phase, and dry over MgSO4. Remove the solids by filtration; collect the filtrate; and concentrate the filtrate under reduced pressure to give the title compound as a colorless oil which solidifies on standing (93 g, 92.0% yield). 1H NMR (400 MHz, d6-DMSO) δ 8.13 (d, J=8.3 Hz, 2H), 7.76 (d, J=8.3 Hz, 2H), 5.27 (q, J=6.5 Hz, 1H), 1.93 (d, J=6.5 Hz, 3H).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
18.1 mL
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

Dissolve p-trifluoromethylpropiophenone (5.130 g, 25.120 mmol) in hydrogen bromide (30.00 mL) and acetic acid (20 mL). Add bromine (1.23 mL, 23.864 mmol) in acetic acid (25 mL) drop-wise over 30 minutes. Stir the reaction mixture for 48 hours, and dilute the reaction mixture with water (1 L) and EtOAc (250 mL). Add solid sodium carbonate portion-wise to adjust the pH to ˜7 allowing the gas evolution to cease between additions. Extract the resulting mixture with EtOAc (2×250 mL). Dry the organic extracts over Na2SO4. Filter; collect the filtrate; and concentrate the filtrate under reduced pressure to give the title compound as a clear oil (7.140 g, 100% crude yield). 1H NMR (399.83 MHz, d6-DMSO) δ 8.20 (dd, J=0.7, 8.8 Hz, 2H), 7.92-7.90 (m, 2H), 5.85 (q, J=6.5 Hz, 1H), 1.78 (d, J=6.5 Hz, 3H).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one

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